

AI-10-104 solubility issues and solutions

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Compound of Interest

Compound Name: AI-10-104

Cat. No.: B15138206

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AI-10-104 Technical Support Center

Welcome to the technical support center for **AI-10-104**, a potent inhibitor of the RUNX transcription factor family. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of **AI-10-104** in experimental settings. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key technical data to support your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of **AI-10-104** solutions.

Issue 1: **AI-10-104** fails to dissolve or precipitates out of solution.

- Question: I am having difficulty dissolving **AI-10-104** in my chosen solvent, or it is precipitating after initial dissolution. What should I do?
- Answer: Solubility issues with **AI-10-104** can often be resolved by following these steps:
 - Solvent Selection: The primary recommended solvent for in vitro stock solutions is dimethyl sulfoxide (DMSO). Ensure you are using a high-quality, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of **AI-10-104**.[\[1\]](#)[\[2\]](#)

- Sonication: Gentle warming and/or sonication can aid in the dissolution of **AI-10-104**.^{[1][3]} Be cautious with the temperature to avoid degradation of the compound.
- Fresh Solvent: Always use newly opened DMSO for preparing stock solutions to minimize the impact of absorbed moisture.^{[1][2]}
- Storage: Once dissolved, store the stock solution at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).^{[1][2]} Frequent freeze-thaw cycles should be avoided by preparing aliquots.^{[1][2]}

Issue 2: Inconsistent results in cell-based assays.

- Question: My experimental results with **AI-10-104** are variable. What could be the cause?
- Answer: Inconsistent results can stem from several factors:
 - Solution Integrity: Ensure your **AI-10-104** stock solution is properly prepared and has not precipitated. Visually inspect the solution before each use.
 - Final DMSO Concentration: When diluting your stock solution into aqueous media for cell-based assays, ensure the final concentration of DMSO is low and consistent across all experiments, as high concentrations can be toxic to cells.
 - Compound Stability: **AI-10-104** in aqueous media may have limited stability. Prepare fresh dilutions from your frozen stock for each experiment.
 - Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to **AI-10-104**. The compound has been shown to induce apoptosis in a dose-dependent manner in T-ALL cell lines, for example.^[4]

Issue 3: Toxicity observed in in vivo studies.

- Question: I am observing adverse effects in my animal models when administering **AI-10-104**. How can I mitigate this?
- Answer: Administration of **AI-10-104**, particularly at high doses, has been associated with sedative effects and toxicity in mice.^[5] Consider the following:

- Formulation: The choice of formulation is critical. A Captisol formulation was used in some studies, but led to sedative effects at 178 mg/kg.[5] A nanoparticle formulation at 200 mg/kg was reported to be lethal.[5] Carefully select and optimize your vehicle.
- Dose Reduction: If toxicity is observed, a dose reduction may be necessary.
- Alternative Analogs: Researchers have developed analogs of **AI-10-104**, such as AI-12-126 and AI-14-91, which were better tolerated in mice.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **AI-10-104**?

A1: **AI-10-104** is a small molecule inhibitor that targets the interaction between the core-binding factor beta (CBF β) subunit and the Runt-related transcription factor (RUNX) proteins.[5][6] By binding to CBF β , **AI-10-104** allosterically inhibits its association with RUNX proteins, leaving RUNX in an auto-inhibited state.[5][7] This disruption of the CBF β -RUNX complex interferes with RUNX-dependent gene transcription.[4][5] In multiple myeloma cells, **AI-10-104** has been shown to dissociate the IKZFs-RUNXs complex, which can potentiate the anti-proliferative effects of lenalidomide.[1][8]

Q2: What is the recommended storage condition for **AI-10-104**?

A2: As a solid powder, **AI-10-104** should be stored at -20°C for up to 3 years.[1][2] Once dissolved in a solvent, it is recommended to store the stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Q3: What are the primary applications of **AI-10-104** in research?

A3: **AI-10-104** is primarily used in cancer research, particularly for cancers driven by RUNX transcription factors.[5] It has been investigated for its potential in treating various hematological malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and multiple myeloma, as well as solid tumors like ovarian cancer.[4][8][9] It is used to study the role of RUNX proteins in cell proliferation, apoptosis, and gene regulation.[4][9]

Q4: Can **AI-10-104** be used in combination with other drugs?

A4: Yes, studies have shown that **AI-10-104** can enhance the cytotoxic effects of other drugs. For instance, it potentiates the anti-proliferative effect of lenalidomide in multiple myeloma cells. [\[1\]\[8\]](#)

Quantitative Data Summary

Property	Value	Solvent/Conditions	Source
Molecular Weight	309.24 g/mol	N/A	[1]
Formula	C ₁₄ H ₁₀ F ₃ N ₃ O ₂	N/A	[1]
In Vitro Solubility	50 mg/mL (161.69 mM)	DMSO (requires sonication)	[1]
In Vitro Solubility	10 mM	DMSO	[6]
In Vivo Formulation 1	≥ 2.5 mg/mL (8.08 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[1]
In Vivo Formulation 2	≥ 2.5 mg/mL (8.08 mM)	10% DMSO, 90% (20% SBE-β-CD in Saline)	[1]
In Vivo Formulation 3	≥ 2.5 mg/mL (8.08 mM)	10% DMSO, 90% Corn Oil	[1]
IC ₅₀	1.25 μM	FRET assay (interferes with CBFβ binding to RUNX)	[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM **AI-10-104** Stock Solution in DMSO

- Materials: **AI-10-104** powder, anhydrous DMSO, sterile microcentrifuge tubes, sonicator.
- Procedure: a. Equilibrate the **AI-10-104** vial to room temperature before opening. b. Weigh the desired amount of **AI-10-104** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, use 3.09 mg of **AI-10-104**. c. Add the appropriate volume

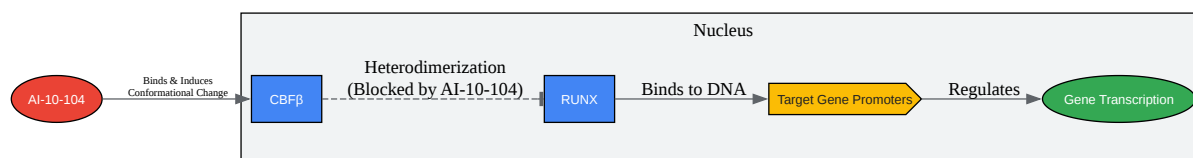
of fresh, anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO. d. Vortex the tube briefly to mix. e. If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Gentle warming may also be applied. f. Visually confirm that the solution is clear and free of particulates. g. Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. h. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of an In Vivo Formulation (using PEG300 and Tween-80)

This protocol is adapted from a formulation with a reported solubility of ≥ 2.5 mg/mL.^[1]

- Materials: 10 mM **AI-10-104** in DMSO stock solution, PEG300, Tween-80, sterile saline (0.9% NaCl).
- Procedure (for 1 mL of final solution): a. In a sterile tube, add 400 μ L of PEG300. b. Add 100 μ L of a 25 mg/mL **AI-10-104** in DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 μ L of Tween-80 and mix until the solution is homogeneous. d. Add 450 μ L of sterile saline to bring the final volume to 1 mL. e. Mix the solution gently but thoroughly. The final solution should be clear.

Visualizations



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Caption: Mechanism of action of **AI-10-104**.

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